
Palonosetron, (3aR)-
Overview
Description
Palonosetron, (3aR)-, is a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other similar agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Palonosetron involves several synthetic routes. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure high purity and yield .
Industrial Production Methods: Industrial production of Palonosetron often involves the use of high-performance liquid chromatography (HPLC) for purification. This ensures that the final product is of pharmaceutical grade, with purity levels exceeding 99.8%. The process also includes the preparation of Palonosetron hydrochloride, which is a more stable form of the compound .
Chemical Reactions Analysis
Acylation and Reduction Steps
An alternative synthesis route (CN101186607A) involves:
-
Acylation : (S)-Tetralin formic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride, which couples with (S)-3-aminoquinuclidine to yield (S,S)-quinuclidine tetralin formamide .
-
Reduction : Sodium borohydride (NaBH₄) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) reduces the amide to (S,S)-tetralin methyl quinuclidine .
Reaction | Key Reagents | Product |
---|---|---|
Acylation | SOCl₂, (S)-3-aminoquinuclidine | (S,S)-quinuclidine tetralin formamide |
Reduction | NaBH₄, BF₃·OEt₂ | (S,S)-tetralin methyl quinuclidine |
Cyclization with Diphosgene
The final cyclization step employs diphosgene (ClCO₂CCl₃) in BF₃·OEt₂ to form the benz[de]isoquinolin-1-one core. This reaction proceeds via intramolecular cyclization under reflux .
Mechanism :
-
Activation of the carbonyl group by BF₃.
-
Nucleophilic attack by the quinuclidine nitrogen.
Metabolic Degradation Pathways
Palonosetron undergoes hepatic metabolism primarily via CYP2D6 (50%), with minor contributions from CYP3A4 and CYP1A2 . Key metabolites include:
-
N-Oxide : Formed via oxidation of the quinuclidine nitrogen.
-
6-Hydroxy-palonosetron : Hydroxylation at the tetralin moiety.
Metabolite | Enzyme | Activity |
---|---|---|
N-Oxide | CYP2D6 | <1% of parent |
6-Hydroxy-palonosetron | CYP3A4/CYP1A2 | Inactive |
Purification via Halogenation
To remove residual impurities, halogenation with N-bromosuccinimide (NBS) selectively converts unreacted intermediates into brominated byproducts, which are easily separated .
Impurity | Treatment | Outcome |
---|---|---|
Unreacted Intermediate II | NBS, ethanol-methanol | Brominated derivative (removed) |
(3aR,S)-diastereomer | Crystallization | <0.32% residual |
Stereochemical Considerations
Palonosetron’s pharmacological activity depends on its (S,S)-configuration. Synthetic routes prioritize stereocontrol through:
-
Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., (S)-tetralin formic acid) .
-
Catalytic Asymmetric Hydrogenation : Ensures high enantiomeric excess (ee) during imine reduction .
Key Data :
Stability Under Acidic Conditions
Palonosetron hydrochloride is stable in aqueous HCl (pH 1–3), with no degradation observed after 24 hours . This stability ensures compatibility with oral administration.
Scientific Research Applications
Palonosetron, a 5-HT3 receptor antagonist, is primarily used to manage chemotherapy-induced nausea and vomiting (CINV) . It is indicated for controlling acute and delayed nausea and vomiting associated with initial or repeated courses of moderately emetogenic chemotherapy (MEC), and for preventing acute nausea and vomiting associated with initial and repeat courses of highly emetogenic chemotherapy (HEC) .
Why Palonosetron?
Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared to other 5-HT3 receptor antagonists . Its unique binding profile, which includes allosteric binding and positive cooperativity, triggers receptor internalization, leading to prolonged inhibition of receptor functioning . Furthermore, palonosetron inhibits cross-talk between 5-HT3 and NK1 signaling pathways .
Clinical Studies and Efficacy
A phase III study demonstrated the efficacy of palonosetron in pediatric patients receiving HEC or MEC . In this study, patients received palonosetron at 20 μg/kg intravenously before chemotherapy, along with dexamethasone on Days 1–3 . The primary endpoint was the proportion of patients achieving a complete response in the overall phase (0–120 h) in Course 1, with a threshold set at 30% . The proportion of patients achieving a complete response during the overall phase was 58.6%, meeting the primary endpoint .
A pooled analysis of phase III clinical studies comparing palonosetron with older 5HT3 RAs showed that palonosetron is more effective for controlling CINV in the delayed and overall postchemotherapy periods . Complete response (CR) rates were significantly higher for palonosetron versus older 5HT3 RAs in the delayed (57% vs 45%, P < 0.0001) and overall periods (51% vs 40%, P < 0.0001) .
Palonosetron vs. Other 5-HT3 Receptor Antagonists
The differences in efficacy between palonosetron and other 5-HT3 RAs in the delayed phase may be due to palonosetron's pharmacology . Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared with other 5-HT3 RAs . It also has a unique binding profile and triggers receptor internalization, inducing prolonged inhibition of receptor functioning .
Combination Therapy
Netupitant/palonosetron (NEPA), a combination of a highly selective NK1 RA netupitant (300 mg) and palonosetron (0.5 mg), is used with dexamethasone for the prevention of acute and delayed nausea and vomiting associated with HEC and the prevention of acute nausea and vomiting associated with MEC therapy uncontrolled by a 5-HT3 RA .
Safety and Pharmacokinetics
The safety and efficacy of palonosetron intravenously at single doses of 3mcg/kg and 10 mcg/kg was investigated in a clinical study in 72 patients in the age groups >28 days to 23 months, 2 to 11 years, and 12 to 17 years, receiving highly or moderately emetogenic chemotherapy . Treatment-related adverse events occurred in two patients (3.4%) . The study demonstrated no effect on QT/QTc interval duration as well as any other ECG interval at doses up to 2.25 mg . No clinically significant changes were shown on heart rate, atrioventricular (AV) conduction, and cardiac repolarisation .
Table: Palonosetron vs. Other 5HT3 RAs
Case Studies
Mechanism of Action
Palonosetron exerts its effects by selectively blocking serotonin from binding to the 5-hydroxytryptamine type 3 receptors, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the initiation of the vomiting reflex, making it highly effective in controlling nausea and vomiting .
Comparison with Similar Compounds
- Granisetron
- Ondansetron
- Ramosetron
Comparison: Palonosetron is unique due to its higher receptor binding affinity and longer half-life compared to other 5-hydroxytryptamine type 3 receptor antagonists. This results in a more prolonged antiemetic effect, particularly in the delayed phase of CINV. Studies have shown that Palonosetron is statistically superior in achieving complete response rates and controlling nausea and vomiting compared to Granisetron and Ondansetron .
Biological Activity
Palonosetron, a second-generation 5-HT3 receptor antagonist, is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy. Its unique pharmacological properties distinguish it from older agents in the same class, making it a crucial component in antiemetic therapy.
Palonosetron is chemically characterized as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride. It exhibits high affinity for the 5-HT3 receptor with an IC50 value of 0.24 nM, indicating its potency in blocking serotonin's action at these receptors . This blockade occurs both centrally and peripherally, effectively preventing the emetic signals triggered by chemotherapy.
Pharmacokinetics
Palonosetron demonstrates a favorable pharmacokinetic profile:
- Half-life : Approximately 40 hours, allowing for extended antiemetic effects .
- Volume of Distribution : About 6.9 to 8.3 L/kg, indicating extensive distribution in body tissues .
- Protein Binding : Roughly 62%, which affects its bioavailability and therapeutic action .
- Metabolism : Primarily metabolized by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. The metabolites exhibit less than 1% of the original drug's activity .
Efficacy in Clinical Trials
Palonosetron has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Key findings from clinical trials include:
Case Studies
- Case Study on Chemotherapy Patients : In a study involving patients undergoing cisplatin-based chemotherapy, palonosetron was administered as a single intravenous dose prior to treatment. Results indicated a marked decrease in both acute and delayed nausea compared to historical controls receiving older antiemetics .
- Pediatric Population : A cohort of pediatric cancer patients receiving palonosetron showed similar pharmacokinetic profiles as adults, with no significant adverse effects reported. This suggests its potential for safe use across various age groups .
Adverse Effects and Safety Profile
Palonosetron is generally well-tolerated with minimal side effects:
Q & A
Basic Research Questions
Q. How does the stereochemistry of (3aR)-configured palonosetron influence its binding affinity and antagonistic activity at the 5-HT3 receptor compared to other stereoisomers?
- Methodological Answer : Structural studies indicate that the (3aR) configuration optimizes binding to the 5-HT3 receptor through positive cooperativity, a mechanism distinct from first-generation antagonists like ondansetron. In vitro assays comparing (3aR)-palonosetron with its (3aS) enantiomer show a 10-fold higher receptor affinity due to enhanced hydrophobic interactions and conformational stability . Key parameters to evaluate include IC₅₀ values in receptor-binding assays and molecular docking simulations to map stereochemical interactions.
Q. What experimental evidence supports palonosetron’s prolonged duration of action in preventing delayed chemotherapy-induced nausea and vomiting (CINV)?
- Methodological Answer : Pharmacokinetic studies in dogs and humans demonstrate a terminal half-life of 50–58 hours, attributed to high plasma protein binding (62%) and slow renal clearance (7.6–10.0 L/h). Non-compartmental analysis (Phoenix WinNonlin®) of plasma concentration-time curves confirms sustained receptor occupancy, correlating with delayed CINV efficacy (Days 2–5 post-chemotherapy) .
Advanced Research Questions
Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) to compare palonosetron’s efficacy with first-generation 5-HT3 antagonists?
- Methodological Answer : RCTs should prioritize:
- Stratification : By emetogenic potential (MEC vs. HEC) and corticosteroid co-administration.
- Endpoint Selection : Complete response (CR: no emesis/no rescue medication) during acute (0–24h) and delayed (24–120h) phases.
- Blinding : Double-dummy designs to account for differing administration routes (e.g., IV palonosetron vs. oral ondansetron).
Example: Gralla et al. (2003) achieved 81% CR for acute CINV using 0.25 mg IV palonosetron, surpassing ondansetron (68.6%) via rigorous stratification and non-inferiority margins .
Q. How can researchers reconcile contradictory findings between in vitro assays and clinical trial data regarding palonosetron’s mechanism of action?
- Methodological Answer : Discrepancies arise from model systems. In vitro studies (e.g., cisplatin-induced substance P inhibition) use supraphysiological doses (300 µg/kg), while clinical doses (0.25 mg IV) target receptor saturation without off-target effects. Bridging this gap requires:
- Dose-Equivalence Calculations : Adjusting in vitro doses based on clinical pharmacokinetics (e.g., 300 µg/kg × 128-fold difference = 38 mg/kg ondansetron equivalent) .
- Translational Biomarkers : Measuring plasma substance P levels or 5-HT3 receptor internalization in patient biopsies.
Q. What statistical approaches best account for heterogeneity in meta-analyses comparing palonosetron with older 5-HT3 antagonists?
- Methodological Answer : Use random-effects models to address variability in study designs (e.g., single vs. multi-cycle trials). Subgroup analyses should stratify by:
- Chemotherapy Type : Anthracycline-based regimens vs. cisplatin.
- Dose Timing : Single IV vs. repeated oral dosing.
Pooled data from 4 phase III trials (n=3,463) showed palonosetron’s RR for delayed vomiting was 0.76 (95% CI: 0.68–0.85), with I²=32% indicating moderate heterogeneity .
Q. How should researchers adjust palonosetron dosing protocols in patients with hepatic or renal impairment?
- Methodological Answer :
- Hepatic Impairment : No dose adjustment needed for mild/moderate impairment (Child-Pugh A/B). Avoid in severe impairment due to limited data on clearance alterations .
- Renal Impairment : Monitor for constipation (4.4% incidence) and adjust dosing intervals if CrCl <30 mL/min, as 40% of palonosetron is renally excreted .
Properties
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331918 | |
Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palonosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.64e-01 g/L | |
Record name | Palonosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
135729-73-6, 119904-90-4 | |
Record name | Palonosetron, (3aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALONOSETRON, (3AR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palonosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.